6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-((1-(2-(4-fluorophenyl)acetyl)azetidin-3-yl)methyl)pyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-((1-(2-(4-fluorophenyl)acetyl)azetidin-3-yl)methyl)pyridazin-3(2H)-one is a complex organic molecule that features a pyrazole ring, a pyridazine ring, and an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-((1-(2-(4-fluorophenyl)acetyl)azetidin-3-yl)methyl)pyridazin-3(2H)-one typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of a 1,3-diketone with hydrazine derivatives under acidic or basic conditions.
Construction of the Pyridazine Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds.
Azetidine Ring Formation: The azetidine ring is often formed via cyclization reactions involving β-amino alcohols or β-haloamines.
Final Coupling: The final step involves coupling the pyrazole, pyridazine, and azetidine intermediates through nucleophilic substitution or condensation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale reactions, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and pyridazine rings, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizers.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of multi-ring systems and their interactions.
Biology
Biologically, the compound is investigated for its potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, the compound is explored for its therapeutic potential. It may exhibit activity against certain diseases by modulating specific biological pathways, such as enzyme inhibition or receptor binding.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-((1-(2-(4-fluorophenyl)acetyl)azetidin-3-yl)methyl)pyridazin-3(2H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, where it can inhibit or activate biological processes. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one: Lacks the azetidine and fluorophenyl groups.
2-((1-(2-(4-fluorophenyl)acetyl)azetidin-3-yl)methyl)pyridazin-3(2H)-one: Lacks the pyrazole ring.
6-(1H-pyrazol-1-yl)-2-((1-(2-(4-fluorophenyl)acetyl)azetidin-3-yl)methyl)pyridazin-3(2H)-one: Lacks the dimethyl groups on the pyrazole ring.
Uniqueness
The uniqueness of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-((1-(2-(4-fluorophenyl)acetyl)azetidin-3-yl)methyl)pyridazin-3(2H)-one lies in its combination of three distinct ring systems and the presence of both fluorophenyl and azetidine groups. This structural complexity provides a diverse range of chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
6-(3,5-dimethylpyrazol-1-yl)-2-[[1-[2-(4-fluorophenyl)acetyl]azetidin-3-yl]methyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN5O2/c1-14-9-15(2)27(23-14)19-7-8-20(28)26(24-19)13-17-11-25(12-17)21(29)10-16-3-5-18(22)6-4-16/h3-9,17H,10-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQSUAHWVQRLVFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN(C(=O)C=C2)CC3CN(C3)C(=O)CC4=CC=C(C=C4)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.